molecular formula C14H19FeN B3014418 (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% CAS No. 31886-58-5

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%

Cat. No. B3014418
CAS RN: 31886-58-5
M. Wt: 257.158
InChI Key: ISOLNZQTVMCEOI-YCBDHFTFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Asymmetric Synthesis Catalysis : This compound has been used as a chiral ligand in the synthesis of other chiral ferrocenylphosphines. These are significant in transition metal complex catalyzed asymmetric reactions, contributing to the development of various pharmaceutical and agrochemical products (Hayashi et al., 1980).

  • Chiral C(2)-Symmetric Bisferrocenyldiamines Synthesis : The compound plays a role in the synthesis of chiral C(2)-symmetrical bisferrocenyl diamines, which are used in catalytic activities such as asymmetric cyclopropanation of olefins, displaying high enantioselectivity (Song et al., 1999).

  • Optically Active Cyclopalladated Compounds : It's utilized in the preparation of optically active cyclopalladated compounds containing ferrocenyl units. These compounds have potential applications in molecular recognition and catalysis (López et al., 1996).

  • Chiral Auxiliaries in Asymmetric Synthesis : This compound is used as a chiral auxiliary in the enantioselective addition of dialkylzincs to aldehydes, which is crucial in producing optically active secondary alcohols (Watanabe et al., 1991).

  • Preparation of Chiral Ferrocenylphosphanes : It is instrumental in synthesizing planar-chiral ferrocenylphosphanes, which are used in various asymmetric catalytic processes (Pandey et al., 2017).

  • P-Chiral Ferrocenephospholanes Synthesis : The compound is a starting material for P-chiral ferrocenephospholanes, which are useful in the asymmetric hydrogenation of olefins (Gschwend et al., 2009).

Safety And Hazards

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Future Directions

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properties

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLNZQTVMCEOI-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FeN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%

Citations

For This Compound
2
Citations
L Tan, F Wang, C Ma, W Cai, J Li, D Wu… - Available at SSRN … - papers.ssrn.com
Although chiral resolution by an electrochemical technique displays the advantages of high sensitivity and short operating time, it is still difficult for chiral discrimination of …
Number of citations: 2 papers.ssrn.com
A Stefani, M Innocenti, W Giurlani, N Calisi… - The Journal of …, 2023 - pubs.aip.org
Functionalized surfaces are of utmost interest in the field of fundamental scientific research, as well as a topic of great importance for applicative aspects. 1, 2 The range of applications …
Number of citations: 6 pubs.aip.org

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